molecular formula C8H11BFNO4 B8501732 6-Fluoro-2-(2-methoxyethoxy)pyridin-3-ylboronic acid CAS No. 1253575-62-0

6-Fluoro-2-(2-methoxyethoxy)pyridin-3-ylboronic acid

Cat. No. B8501732
M. Wt: 214.99 g/mol
InChI Key: IBJNXZOJOYLMDE-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

2-Fluoro-6-(2-methoxyethoxy)pyridine (1.13 g, 6.60 mmol) in THF (5 mL) was cooled to −60° C. and treated with lithium diisopropylamide, 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene (4.95 mL, 9.90 mmol) (Aldrich) and stirred at −60° C. for 1 h. The mixture was then treated with triisopropyl borate (2.277 mL, 9.90 mmol) (Aldrich) and allowed to warm to RT over 30 min. It was then quenched by the addition of a saturated solution of ammonium chloride and stirred for 30 min. The reaction mixture was extracted with EtOAc (3×25 mL), dried over MgSO4, filtered and concentrated. Purification on the ISCO (12 g column, 5-100% EtOAc) gave a mixture of 2-fluoro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid (226 mg, 1.051 mmol, 15.92% yield) and 6-fluoro-2-(2-methoxyethoxy)pyridin-3-ylboronic acid as a semi-crystalline solid. m/z (ESI, +ve ion) 216.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane tetrahydrofuran ethylbenzene
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Quantity
2.277 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH2:10][O:11][CH3:12])[N:3]=1.C([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.[B:41](OC(C)C)([O:46]C(C)C)[O:42]C(C)C.FC1N=C(OCCOC)C(B(O)O)=CC=1>C1COCC1>[F:1][C:2]1[C:7]([B:41]([OH:46])[OH:42])=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH2:10][O:11][CH3:12])[N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=N1)OCCOC)B(O)O
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
FC1=NC(=CC=C1)OCCOC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
heptane tetrahydrofuran ethylbenzene
Quantity
4.95 mL
Type
reactant
Smiles
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
Step Four
Name
Quantity
2.277 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
stirred at −60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
It was then quenched by the addition of a saturated solution of ammonium chloride
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on the ISCO (12 g column, 5-100% EtOAc)
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC(=CC=C1B(O)O)OCCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.051 mmol
AMOUNT: MASS 226 mg
YIELD: PERCENTYIELD 15.92%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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